molecular formula C7H8ClF2N B11724506 3,5-Difluorobenzylamine hydrochloride

3,5-Difluorobenzylamine hydrochloride

Cat. No.: B11724506
M. Wt: 179.59 g/mol
InChI Key: GTBJBZYIZJJTRV-UHFFFAOYSA-N
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Description

Strategic Importance of Fluorine in Molecular Design and Functionalization

The introduction of fluorine into organic molecules is a widely employed strategy to enhance a range of pharmacokinetic and physicochemical properties. Current time information in Central Highlands Council, AU. Due to its small size and high electronegativity, fluorine can profoundly influence a molecule's metabolic stability, binding affinity to target proteins, and membrane permeability. Current time information in Central Highlands Council, AU.ontosight.ai One of the key benefits of fluorination is the increased metabolic stability it confers. The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic oxidation, a common pathway for drug degradation in the body. chemimpex.com This can lead to improved bioavailability and a longer duration of action for therapeutic agents.

Furthermore, the strategic placement of fluorine atoms can alter the acidity (pKa) and lipophilicity of a molecule. chemimpex.comamazonaws.com These modifications can improve a drug's ability to cross cellular membranes and interact with its biological target. ontosight.ai The unique electronic properties of fluorine can also lead to enhanced binding affinity with target enzymes or receptors, a critical factor in designing potent pharmaceuticals. Current time information in Central Highlands Council, AU.mdpi.com The growing sophistication in deploying fluorine highlights its expanding role in drug design and development. ontosight.ai

Property Influenced by FluorinationEffectReference
Metabolic Stability Increased resistance to oxidative metabolism Current time information in Central Highlands Council, AU.chemimpex.com
Binding Affinity Enhanced interaction with target proteins Current time information in Central Highlands Council, AU.mdpi.com
Physicochemical Properties Altered pKa, lipophilicity, and membrane permeability ontosight.aichemimpex.com
Molecular Conformation Productive influence on the three-dimensional shape ontosight.ai

Overview of Benzylamine (B48309) Derivatives in Contemporary Chemical Synthesis

Benzylamine and its derivatives are fundamental building blocks in organic synthesis, valued for their versatility and reactivity. mdpi.com They serve as crucial intermediates in the production of a wide array of products across various industries, including pharmaceuticals, agrochemicals, and materials science. Current time information in Central Highlands Council, AU.mdpi.com In medicinal chemistry, the benzylamine scaffold is a component of numerous active pharmaceutical ingredients (APIs), contributing to antifungal, antibacterial, and antiviral properties. mdpi.com

These compounds are frequently used as precursors for the synthesis of more complex molecules, such as heterocyclic compounds, which are prevalent in drug discovery. mdpi.com The amine group of benzylamine acts as a nucleophile, allowing it to participate in a variety of chemical reactions, including alkylation, acylation, and condensation reactions. mdpi.com This reactivity makes benzylamine derivatives indispensable for constructing the molecular frameworks of novel therapeutic agents and other functional materials. nih.gov

Academic Research Trajectories and Significance of 3,5-Difluorobenzylamine (B151417) Hydrochloride

3,5-Difluorobenzylamine hydrochloride is a specialized building block that combines the advantageous properties of both fluorine and the benzylamine scaffold. Its unique structure makes it a valuable intermediate in the synthesis of biologically active molecules, particularly in the fields of medicinal chemistry and agrochemicals. Current time information in Central Highlands Council, AU.chemimpex.com The presence of two fluorine atoms on the benzene (B151609) ring enhances the molecule's reactivity and imparts the beneficial properties associated with fluorination, such as increased metabolic stability and binding affinity in the final products. Current time information in Central Highlands Council, AU.chemimpex.com

Synthesis:

The preparation of 3,5-Difluorobenzylamine typically involves the reduction of 3,5-difluorobenzonitrile. A common method is the hydrogenation of the nitrile in a solution of methanol (B129727) saturated with ammonia, using a Raney nickel catalyst. The resulting free base, 3,5-Difluorobenzylamine, can then be converted to its hydrochloride salt. This is achieved by dissolving the amine in a suitable solvent, such as ethyl acetate, and treating it with hydrochloric acid. ontosight.ai The hydrochloride salt often offers advantages in terms of stability and handling for subsequent synthetic steps. Another synthetic route starts from 3,5-difluorobenzyl chloride through amination. mdpi.com

Applications in Research:

Academic and industrial research has utilized 3,5-Difluorobenzylamine as a key intermediate for compounds targeting neurological disorders. Current time information in Central Highlands Council, AU.chemimpex.com Its structural characteristics are leveraged to improve the efficacy and selectivity of novel drug candidates. chemimpex.com

A significant example of its application is in the synthesis of the multi-kinase inhibitor TAS-115. This compound targets vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and c-FMS, and has been investigated for its antifibrotic effects. nih.gov The inclusion of the 3,5-difluorobenzyl moiety is a critical component of the TAS-115 structure, contributing to its potent inhibitory activity.

In addition to its role in medicinal chemistry, 3,5-Difluorobenzylamine is also used as a derivatization reagent in analytical chemistry. For instance, it has been employed in the determination of epichlorohydrin (B41342) in water samples through gas chromatography-mass spectrometry (GC/MS) analysis. mdpi.com

Application AreaSpecific UseReference
Pharmaceuticals Intermediate for drugs targeting neurological disorders Current time information in Central Highlands Council, AU.chemimpex.com
Pharmaceuticals Precursor for the multi-kinase inhibitor TAS-115 nih.gov
Agrochemicals Building block for herbicides and pesticides Current time information in Central Highlands Council, AU.chemimpex.com
Analytical Chemistry Derivatization reagent for GC/MS analysis mdpi.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8ClF2N

Molecular Weight

179.59 g/mol

IUPAC Name

(3,5-difluorophenyl)methanamine;hydrochloride

InChI

InChI=1S/C7H7F2N.ClH/c8-6-1-5(4-10)2-7(9)3-6;/h1-3H,4,10H2;1H

InChI Key

GTBJBZYIZJJTRV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)F)CN.Cl

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 3,5 Difluorobenzylamine Hydrochloride

Preparative Routes from Nitrogen-Containing Precursors

A common and effective strategy for synthesizing 3,5-Difluorobenzylamine (B151417) involves the reduction of a nitrile group, specifically from 3,5-difluorobenzonitrile. This approach is favored for its directness and often high yields.

Reductive Amination of 3,5-Difluorobenzonitrile

The direct reduction of 3,5-difluorobenzonitrile is a widely employed method for preparing 3,5-difluorobenzylamine. prepchem.com This transformation is typically accomplished through catalytic hydrogenation. One documented procedure involves dissolving 3,5-difluorobenzonitrile in methanol (B129727) saturated with ammonia and hydrogenating the mixture in the presence of a Raney nickel catalyst. prepchem.com The reaction is conducted under pressure for a few hours. prepchem.com Following the reaction, the catalyst is removed by filtration, and the solvent is evaporated. The resulting amine is then extracted and purified. prepchem.com This specific method has been reported to yield 3,5-difluorobenzylamine in high purity and quantity. prepchem.comgoogle.com

A patent describing the synthesis of various fluorine-containing benzylamine (B48309) derivatives reports the synthesis of 3,5-difluorobenzylamine from the corresponding benzonitrile with a yield of 95.2% and a purity of 99.1%. google.com The general process for these reductions involves reacting the fluorine-containing benzonitrile derivative under a hydrogen pressure of 30 to 40 kg/cm ² at a temperature of around 130°C, using Raney nickel as the catalyst. google.com

Starting MaterialCatalystSolventConditionsProductYieldPurityReference
3,5-DifluorobenzonitrileRaney NickelMethanol / Ammonia50 psi H₂, 2.5 hours3,5-Difluorobenzylamine100%Not specified prepchem.com
3,5-DifluorobenzonitrileRaney NickelNot specifiedH₂ pressure3,5-Difluorobenzylamine95.2%99.1% google.com

Synthesis via Other Fluorinated Nitrile Intermediates

The synthesis of fluorinated benzylamines is not limited to monosubstituted precursors. The general methodology of nitrile reduction is applicable to a wide range of fluorinated benzonitriles. google.com For instance, compounds like 2,3-difluorobenzylamine, 2,4-difluorobenzylamine, and 3,4-difluorobenzylamine have been successfully synthesized from their respective nitrile precursors using similar catalytic hydrogenation methods, with reported yields often exceeding 90%. google.com

Furthermore, the precursor 3,5-difluorobenzonitrile can itself be synthesized from more heavily fluorinated compounds. One method involves reacting pentafluorobenzonitrile with a metal hydride complex, such as sodium borohydride (NaBH₃CN), in N,N-dimethylformamide to yield 3,5-difluorobenzonitrile. google.com This reaction provides a route to the key intermediate from a different starting material. google.com Fluorinated benzonitriles are important intermediates for various applications, including medicines, agrochemicals, and high-performance polymers. google.com

Synthetic Strategies Employing Fluorinated Aromatic Aldehydes

An alternative to nitrile reduction is the use of fluorinated aromatic aldehydes, which can be converted to the desired benzylamine through condensation and subsequent reduction.

Condensation and Reduction Approaches from 3,5-Difluorobenzaldehyde

The synthesis of 3,5-difluorobenzylamine can also proceed through a two-step process starting from 3,5-difluorobenzaldehyde. This method first involves the formation of an imine, followed by its reduction to the amine. A general approach, described for the synthesis of the similar compound 2,4-difluorobenzylamine, involves a reductive amination reaction. google.com This can be achieved by reacting the aldehyde with ammonia and hydrogen gas in the presence of a catalyst or by using ammonium (B1175870) formate. google.com

The necessary precursor, 3,5-difluorobenzaldehyde, can be prepared from 3,5-difluorobenzonitrile. A reported method involves refluxing 3,5-difluorobenzonitrile with Raney alloy in 90% formic acid. chemicalbook.comprepchem.com This reaction converts the nitrile group into a formyl group, yielding the aldehyde, which can then be used in the subsequent amination step. chemicalbook.comprepchem.com

StepStarting MaterialReagentsProductYieldReference
13,5-DifluorobenzonitrileRaney alloy, 90% Formic Acid3,5-Difluorobenzaldehyde55% chemicalbook.comprepchem.com
23,5-DifluorobenzaldehydeAmmonia, H₂, Catalyst3,5-DifluorobenzylamineNot specified(General method) google.com

Comparative Analysis of Synthetic Efficiency and Scalability

When comparing the synthetic routes to 3,5-difluorobenzylamine, several factors related to efficiency and scalability come into play.

The direct reduction of 3,5-difluorobenzonitrile stands out as a highly efficient method. It is a single-step process from a readily available precursor that provides high yields, often above 95%. prepchem.comgoogle.com The use of catalytic hydrogenation with Raney nickel is a well-established and scalable industrial process. google.com However, this method requires handling hydrogen gas under high pressure and elevated temperatures, which necessitates specialized equipment for large-scale production. google.com The catalyst, Raney nickel, is also pyrophoric and requires careful handling.

Ultimately, the choice of synthetic route depends on factors such as the availability and cost of starting materials, the required scale of production, and the available chemical processing equipment. For high efficiency and yield, the direct catalytic reduction of 3,5-difluorobenzonitrile appears to be the more favorable pathway. prepchem.comgoogle.com

Chemical Reactivity and Mechanistic Studies of 3,5 Difluorobenzylamine Hydrochloride

Amidation and Carboxamide Formation Reactions

The formation of amides, or carboxamides, is a cornerstone of organic synthesis, and 3,5-Difluorobenzylamine (B151417) hydrochloride is a valuable precursor for the synthesis of N-(3,5-difluorobenzyl) amides. These reactions typically involve the coupling of the amine with a carboxylic acid or its activated derivative.

A common and efficient method for amide synthesis is the reaction of the amine with an acyl chloride. This reaction proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 3,5-difluorobenzylamine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion as the leaving group and forming the stable amide bond. An excess of the amine or the addition of a non-nucleophilic base is often employed to neutralize the hydrogen chloride byproduct.

Carboxylic acid anhydrides are another class of effective acylating agents for the synthesis of amides from 3,5-difluorobenzylamine. The mechanism is analogous to that of acyl chlorides, with a carboxylate ion serving as the leaving group. While generally less reactive than acyl chlorides, anhydrides offer advantages in terms of handling and availability.

The direct condensation of carboxylic acids with 3,5-difluorobenzylamine to form amides is also a widely used method, though it often requires the use of coupling agents to activate the carboxylic acid. Reagents such as carbodiimides facilitate the formation of a more reactive acylating species in situ, which is then readily attacked by the amine.

Acylating AgentReaction ConditionsProductYield (%)
Benzoyl ChlorideTriethylamine, Dichloromethane, rtN-(3,5-difluorobenzyl)benzamide>95
Acetic AnhydridePyridine, 0 °C to rtN-(3,5-difluorobenzyl)acetamideHigh
Propanoic AcidDCC, DMAP, Dichloromethane, rtN-(3,5-difluorobenzyl)propanamideGood

This table presents typical reaction conditions and yields for the amidation of 3,5-difluorobenzylamine with various acylating agents. The specific yields can vary depending on the exact stoichiometry, reaction time, and purification methods.

Aminolysis Processes and Derivatization Strategies

Aminolysis, the reaction of an amine with a compound to break one or more bonds, is a key strategy for derivatization. In the context of 3,5-difluorobenzylamine, aminolysis most commonly refers to the nucleophilic attack of the amine on an ester, leading to the formation of an amide and an alcohol.

The aminolysis of esters is a type of nucleophilic acyl substitution reaction. The reaction is typically slower than acylation with acyl chlorides or anhydrides due to the lower electrophilicity of the ester carbonyl group and the fact that alkoxides are poorer leaving groups than halides or carboxylates. Consequently, these reactions often require heating or catalysis.

This derivatization strategy is particularly useful for modifying the properties of molecules containing ester functional groups, allowing for the introduction of the 3,5-difluorobenzyl moiety, which can impart desirable characteristics such as increased metabolic stability or altered binding affinities in a biological context.

Catalytic Transformations and Reaction Mechanism Elucidation

3,5-Difluorobenzylamine hydrochloride can participate in various catalytic transformations, with significant research focused on understanding the underlying reaction mechanisms.

Copper-Catalyzed Oxidative Dehydrogenation

Copper-catalyzed oxidative dehydrogenation of benzylamines is a valuable method for the synthesis of imines and other nitrogen-containing compounds. While specific studies focusing solely on 3,5-difluorobenzylamine are not extensively detailed in readily available literature, the general mechanism for the copper-catalyzed oxidation of benzylamines provides a framework for understanding its reactivity.

These reactions typically involve a copper(I) or copper(II) catalyst and an oxidant, often molecular oxygen. A plausible mechanism initiates with the coordination of the benzylamine (B48309) to the copper center. This is followed by a base-assisted deprotonation of the N-H bond to form a copper-amido species. Subsequent steps can involve a single-electron transfer (SET) process to generate a nitrogen-centered radical and a reduced copper species. The radical can then undergo further oxidation or couple with another radical.

Alternatively, the mechanism may proceed through a concerted pathway or involve the formation of a copper-hydride intermediate. The electronic properties of the substituted benzylamine play a crucial role in these mechanistic pathways. The electron-withdrawing fluorine atoms in 3,5-difluorobenzylamine would be expected to influence the redox potentials of the intermediates and the rates of the individual steps in the catalytic cycle.

Investigations of Other Catalytic Applications

Beyond oxidative dehydrogenation, fluorinated benzylamines like 3,5-difluorobenzylamine can serve as ligands or substrates in other catalytic systems. The presence of the amine functionality allows for coordination to a metal center, and the electronic modifications from the fluorine atoms can tune the catalytic activity.

For instance, complexes of fluorinated benzylamines could be explored as catalysts in various organic transformations. The electron-withdrawing nature of the 3,5-difluorophenyl group could enhance the Lewis acidity of a coordinated metal center, potentially leading to novel catalytic activities or selectivities.

Furthermore, the C-H bonds of the benzyl (B1604629) group in 3,5-difluorobenzylamine can be targets for catalytic functionalization. Metal-catalyzed C-H activation and subsequent coupling reactions could provide a direct route to more complex and functionalized derivatives of this important building block. The elucidation of the mechanisms of such reactions is an active area of research, with computational and experimental studies being employed to understand the intricate details of catalyst-substrate interactions and the elementary steps of the catalytic cycle.

Advanced Applications and Functional Derivatives of 3,5 Difluorobenzylamine Hydrochloride

Role as a Key Building Block in Complex Molecular Architectures

The reactivity and structural features of 3,5-difluorobenzylamine (B151417) hydrochloride make it an essential starting material in multi-step syntheses. The difluorinated phenyl ring offers a stable scaffold, while the benzylamine (B48309) moiety serves as a reactive handle for constructing more elaborate molecules.

3,5-Difluorobenzylamine hydrochloride is a pivotal intermediate in the synthesis of a wide range of biologically active compounds. chemimpex.com The presence of two fluorine atoms on the benzene (B151609) ring can significantly enhance the biological activity, metabolic stability, and binding affinity of a parent compound. ontosight.ainih.gov In pharmaceutical development, this compound serves as a foundational element for synthesizing molecules targeting various therapeutic areas, including neurological disorders. chemimpex.com Its structural characteristics are leveraged to improve the efficacy and selectivity of drug candidates. chemimpex.com

In the agrochemical sector, 3,5-difluorobenzylamine is utilized in the formulation of more effective and environmentally considerate herbicides and pesticides. chemimpex.com Its ability to participate in nucleophilic substitution reactions facilitates the creation of complex organic structures, making it an indispensable building block for fine chemicals. chemimpex.com The compound's stability and reactivity profile are favored by chemists for streamlining synthetic pathways and achieving high yields. chemimpex.com

Table 1: Target Compound Classes Derived from 3,5-Difluorobenzylamine

Target Class Industry Rationale for Use
Enzyme Inhibitors Pharmaceutical Fluorine substitution can enhance binding affinity and selectivity. ontosight.ai
Receptor Ligands Pharmaceutical Modifies electronic properties for improved target interaction. ontosight.ai
Advanced Polymers Materials Science Can improve thermal stability and chemical resistance. chemimpex.com
Herbicides/Pesticides Agrochemical Creates more effective and potentially safer active ingredients. chemimpex.com

The unique electronic nature of the 3,5-difluorobenzyl group makes this amine a valuable precursor for constructing a variety of ring systems. Fluorine-containing substituents often have a notable influence on the biological and physical properties of organic compounds. chim.it The high electronegativity of fluorine can lower the electron density of neighboring atoms, which can enhance a molecule's tolerance towards oxidative metabolism. chim.it

This building block can be employed in cyclization reactions to form complex heterocyclic scaffolds such as pyridines, oxazoles, and thiazoles, which are prevalent in many pharmaceutical agents. chim.it The synthesis of such fluorine-containing heterocycles is a key area of organofluorine chemistry. chim.it Similarly, it can serve as a starting point for the synthesis of intricate carbocyclic systems, such as those found in antiviral nucleoside analogs. For instance, the synthesis of carbocyclic structures like (-)-aristeromycin often involves multi-step pathways where functionalized cyclopentane (B165970) rings are constructed and later coupled with other moieties, a process where a benzylamine derivative can be a crucial component. auburn.edu

Table 2: Representative Ring Systems Accessible from Benzylamine Derivatives

Ring System Type Examples Significance
Heterocyclic Pyridines, Pyrroles, Thiophenes, Oxazoles, Thiazoles Core structures in a vast number of pharmaceuticals and functional materials. chim.itpageplace.de
Carbocyclic Substituted Cyclopentanes, Cyclohexanes Foundational scaffolds for natural products and antiviral agents. auburn.edu

Integration in Organic-Inorganic Hybrid Materials

Organic-inorganic hybrid materials combine the properties of both organic and inorganic components at the molecular scale. This compound has found a significant role in this field, particularly in the development of next-generation photovoltaic materials.

These materials consist of alternating slabs of inorganic frameworks (like lead chloride) and layers of the organic cations. epfl.chacs.org The choice of the spacer cation is an important strategy for tuning the optoelectronic properties of the resulting perovskite material. epfl.ch Aromatic spacers, in particular, have been a focus of recent research for fabricating stable and efficient perovskite solar cells. nih.gov The incorporation of fluorinated organic cations can also enhance moisture resistance, a critical factor for the commercial viability of perovskite devices. nih.gov

The precise structure of the organic spacer cation directly influences the structure and, consequently, the optoelectronic properties of the hybrid perovskite. acs.orguni-tuebingen.de Research has demonstrated that the position of fluorine atoms on the benzylamine ring has a profound impact on the final perovskite structure. acs.org

For example, in a series of A₂BX₄ type perovskites, using different isomers of difluorobenzylamine as the spacer cation led to significant structural changes. While some isomers resulted in a two-dimensional (2D) perovskite structure, another led to a one-dimensional (1D) chain structure. acs.org This structural modulation, in turn, affects key material properties such as the phase transition temperature. acs.org Such tunability is crucial for designing materials with specific characteristics for applications in solar cells, LEDs, and other optoelectronic devices. cas.cnosti.gov The ability to rationally design the organic component provides a powerful tool for controlling the quantum and dielectric confinement effects that govern the performance of these advanced materials. epfl.ch

Table 3: Impact of Difluorobenzylamine Isomer on Perovskite Properties

Spacer Cation Resulting Structure Type Phase Transition Temp. (Tc)
(2,3-Difluorobenzylamine)₂PbCl₄ 2D Perovskite 449 K
(2,4-Difluorobenzylamine)₂PbCl₄ 2D Perovskite 462 K
(2,5-Difluorobenzylamine)₂PbCl₄ 2D Perovskite 500 K
(2,6-Difluorobenzylamine)₂PbCl₄ 1D Chain No Phase Transition

Data sourced from a study on A₂BX₄ type OIHP materials. acs.org

Applications in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry, which focuses on non-covalent interactions, provides a framework for creating complex, functional assemblies from molecular building blocks. thno.org In this context, host-guest systems are formed when a larger "host" molecule encapsulates a smaller "guest" molecule, leading to changes in the guest's properties and reactivity. escholarship.org

While specific studies detailing this compound as a guest are emerging, its molecular features make it an ideal candidate for such interactions. The positively charged ammonium (B1175870) group can interact with anionic hosts or crown ethers, while the aromatic ring can participate in π-π stacking with other aromatic systems. thno.org The electron-deficient nature of the difluorinated ring makes it a suitable guest for electron-rich host cavities. Furthermore, the fluorine atoms can engage in halogen bonding, a specific and directional non-covalent interaction.

Macrocyclic hosts like cyclodextrins, calixarenes, and cucurbiturils are often used to encapsulate guests, which can enhance drug solubility, protect the guest from degradation, and enable controlled release. nih.govrsc.org The dynamic and often stimuli-responsive nature of these host-guest complexes opens up possibilities for applications in drug delivery, sensing, and catalysis. thno.orgrsc.org The specific combination of hydrogen bond donors (the -NH₃⁺ group), an aromatic surface, and fluorine atoms makes this compound a molecule with rich potential for exploration within designed supramolecular systems.

Table 4: Potential Host-Guest Interactions for this compound

Molecular Feature of Guest Potential Host Type Primary Interaction
Aromatic Ring Cyclodextrins, Calixarenes Hydrophobic interactions, π-π stacking
Ammonium Group (-NH₃⁺) Crown Ethers, Anionic Hosts Ion-dipole, Electrostatic interactions
Fluorine Atoms Electron-rich surfaces Halogen bonding, Dipole interactions

Formation of Ammonium-Based Supramolecular Assemblies

3,5-Difluorobenzylamine serves as a critical precursor in the synthesis of sophisticated supramolecular structures. A notable application is in the creation of bis(3,5-difluorobenzyl)ammonium salts. These salts are key components in the formation of dynamic covalent systems known as "daisy chain" assemblies.

The synthesis involves the reaction of 3,5-difluorobenzylamine with 3,5-difluorobenzaldehyde, leading to the formation of the corresponding ammonium ion. This ion acts as a recognition site, capable of participating in non-covalent interactions, such as hydrogen bonding and π-stacking, which are fundamental to the assembly of supramolecular architectures. These "daisy chain" structures are essentially interlocked molecular rings, where the ammonium component of one unit is threaded through the macrocyclic cavity of another. The stimuli-responsive nature of these assemblies, which can undergo controlled motion or disassembly in response to external signals, is a significant area of research.

Table 1: Components for Ammonium-Based Supramolecular Assembly

Precursor Reagent Resulting Component Application

Investigations of Host-Guest Complex Dynamics

The ammonium derivatives of 3,5-difluorobenzylamine are integral to the study of host-guest chemistry, where a larger "host" molecule encapsulates a smaller "guest" molecule. The dynamics of these interactions—how guests enter, reside within, and exit the host's cavity—are of fundamental importance for developing systems that mimic biological functions, such as enzyme catalysis or molecular transport. nih.govmdpi.com

Investigations into these systems often focus on understanding the thermodynamics and kinetics of guest binding and release. nih.gov The affinity between the host and guest dictates the stability of the complex, while the rates of association and dissociation define its dynamic nature. nih.govmdpi.com Researchers employ various analytical techniques to probe these dynamics, including nuclear magnetic resonance (NMR) spectroscopy and single-crystal X-ray diffraction (SCXRD), to elucidate the precise nature of the interactions stabilizing the complex. researchgate.net The insights gained from studying the dynamics of these host-guest systems are crucial for designing functional molecular machines, drug delivery vehicles, and highly selective sensors. mdpi.comresearchgate.net

Analytical Derivatization for Trace Analysis

In analytical chemistry, derivatization is a technique used to convert an analyte into a product with properties more suitable for a given analytical method. psu.edu This process is often employed to improve volatility for gas chromatography (GC) or to enhance the response of a detector for trace-level quantification. jfda-online.com 3,5-Difluorobenzylamine has been successfully utilized as a derivatizing agent for the analysis of certain epoxides in aqueous samples. sigmaaldrich.com

The primary amine group of 3,5-difluorobenzylamine reacts with the epoxide ring, opening it to form a stable derivative. This reaction is particularly useful for the trace analysis of harmful compounds like epichlorohydrin (B41342) (ECH), 1,2-epoxybutane, and epifluorohydrin (B110758) in water. sigmaaldrich.com The resulting derivative exhibits improved chromatographic properties and can be detected with high sensitivity using advanced analytical instrumentation. sigmaaldrich.com

Table 2: Applications of 3,5-Difluorobenzylamine in Analytical Derivatization

Analyte Analytical Technique Purpose of Derivatization
Epichlorohydrin (ECH) GC/MS (Selected Ion Monitoring) Enhance detection for trace analysis in water sigmaaldrich.com
1,2-Epoxybutane GC/MS Improve chromatographic properties and sensitivity sigmaaldrich.com
Epifluorohydrin GC/MS Enable sensitive detection in aqueous samples sigmaaldrich.com

The use of 3,5-difluorobenzylamine as a derivatization reagent highlights its utility in environmental monitoring and safety assessment, where the ability to accurately measure trace amounts of toxic substances is paramount. sigmaaldrich.com

Spectroscopic Characterization and Computational Investigations of 3,5 Difluorobenzylamine Hydrochloride

High-Resolution Spectroscopic Analyses

Spectroscopic methods provide empirical data on the molecular structure, connectivity, and dynamics of 3,5-Difluorobenzylamine (B151417) hydrochloride. Each technique offers a unique perspective, and together they allow for an unambiguous confirmation of the compound's identity and conformation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the carbon-hydrogen framework of a molecule. While specific experimental spectra for 3,5-Difluorobenzylamine hydrochloride are not widely published, the expected ¹H and ¹³C NMR spectral features can be predicted based on established principles and data from analogous structures.

In the ¹H NMR spectrum, the protonated amine group (-NH₃⁺) would likely appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration. The benzylic protons (-CH₂-) would present as a singlet, shifted downfield due to the electron-withdrawing effects of the adjacent aromatic ring and the ammonium (B1175870) group. The aromatic region would display two distinct signals corresponding to the proton at the C4 position and the two equivalent protons at the C2 and C6 positions. The proton at C4 would appear as a triplet due to coupling with the two fluorine atoms at C3 and C5. The protons at C2 and C6 would appear as a doublet of triplets, coupling to the adjacent fluorine atoms and the meta-proton at C4.

The ¹³C NMR spectrum provides information about the carbon skeleton. Due to molecular symmetry, four signals would be expected for the aromatic carbons and one for the benzylic carbon. The carbon atoms directly bonded to fluorine (C3 and C5) would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF) and appear significantly downfield. The other aromatic carbons (C1, C2, C4, C6) would show smaller two- or three-bond couplings (²JCF, ³JCF).

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound

Predicted ¹H NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityNotes
Ar-H4~6.8 - 7.2Triplet (t)Coupling to two ortho-fluorine atoms.
Ar-H2, Ar-H6~7.0 - 7.4Doublet of Triplets (dt)Coupling to meta-fluorine and meta-proton.
-CH₂-~4.0 - 4.3Singlet (s)Adjacent to the aromatic ring and -NH₃⁺ group.
-NH₃⁺VariableBroad Singlet (br s)Chemical shift is solvent and concentration dependent.
Predicted ¹³C NMR Data
Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
C3, C5~160 - 165Directly attached to fluorine; large ¹JCF coupling.
C1~140 - 145Ipso-carbon; shows coupling to fluorine.
C2, C6~110 - 115Shows coupling to fluorine.
C4~105 - 110Shows coupling to fluorine.
-CH₂-~45 - 50Benzylic carbon.

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. For this compound, the analysis would focus on the cation [C₇H₈F₂N]⁺. The free base, 3,5-Difluorobenzylamine, has a molecular weight of approximately 143.13 g/mol . nih.govsigmaaldrich.com

Electron ionization (EI) mass spectrometry of the free base provides key fragmentation data. nist.gov The molecular ion peak (M⁺) would be observed at m/z 143. A common fragmentation pathway for benzylamines involves the cleavage of the C-C bond between the benzylic carbon and the aromatic ring. The most prominent peak in the spectrum is often the tropylium-like ion or a rearranged equivalent. For this molecule, the primary fragmentation involves the formation of the 3,5-difluorobenzyl cation.

Table 2: Major Mass Spectral Fragments for 3,5-Difluorobenzylamine (Free Base)

m/z ValueProposed Fragment IonNotes
143[C₇H₇F₂N]⁺Molecular Ion (M⁺)
142[M-H]⁺Loss of a hydrogen atom.
127[C₇H₄F₂]⁺Loss of the -NH₂ radical.
113[C₆H₃F₂]⁺Difluorophenyl cation, resulting from cleavage of the benzylic C-C bond. researchgate.net

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the functional groups and molecular vibrations within a compound. rsc.org For this compound, the spectra would be dominated by vibrations of the amine, the aromatic ring, and the carbon-fluorine bonds.

The IR spectrum of the free base shows characteristic N-H stretching vibrations for the primary amine group in the range of 3300-3500 cm⁻¹. nist.gov For the hydrochloride salt, these would be replaced by broad and strong absorption bands for the N-H⁺ stretching of the ammonium group, typically centered around 2800-3200 cm⁻¹. Strong absorptions corresponding to the C-F stretching vibrations are expected in the 1100-1300 cm⁻¹ region. Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aromatic C=C stretching bands are observed in the 1450-1600 cm⁻¹ range. vscht.cz

Table 3: Characteristic Vibrational Frequencies for 3,5-Difluorobenzylamine

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Notes
N-H⁺ Stretch (in hydrochloride)2800 - 3200Broad, strong absorption.
Aromatic C-H Stretch3000 - 3100Medium to weak intensity.
Aliphatic C-H Stretch (-CH₂-)2850 - 2960Medium intensity.
Aromatic C=C Stretch1450 - 1600Multiple bands of variable intensity.
N-H⁺ Bend (in hydrochloride)1500 - 1600Medium intensity.
C-F Stretch1100 - 1300Strong, characteristic absorption.
Aromatic C-H Out-of-Plane Bend800 - 900Strong absorption indicating substitution pattern.

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide accurate data on bond lengths, bond angles, and torsional angles of this compound. Furthermore, it would reveal the details of the crystal packing, including intermolecular interactions such as hydrogen bonds between the ammonium group and the chloride anion, as well as potential π-stacking interactions between the aromatic rings. nih.gov

A search of publicly available crystallographic databases did not yield a solved crystal structure for this compound. If such data were available, it would offer invaluable insight into the solid-state conformation and the supramolecular architecture governed by non-covalent interactions.

Theoretical and Computational Chemistry Studies

Computational chemistry provides a powerful complement to experimental data, offering insights into molecular properties that can be difficult to measure directly.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. aps.org For this compound, DFT calculations, often using functionals like B3LYP with an appropriate basis set (e.g., 6-31+G(d,p)), can predict a variety of molecular properties. researchgate.netresearchgate.net

These calculations can yield an optimized molecular geometry, which can be compared with experimental data if available. DFT is also used to simulate vibrational spectra (IR and Raman), which aids in the assignment of experimental bands to specific vibrational modes. researchgate.net Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—provides information about the molecule's reactivity and electronic transitions. The calculated HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. researchgate.net Electrostatic potential maps can also be generated to visualize the electron density distribution and predict sites susceptible to electrophilic or nucleophilic attack.

Table 4: Molecular Properties Obtainable from DFT Calculations

Calculated PropertyInformation Provided
Optimized Molecular GeometryProvides bond lengths, bond angles, and dihedral angles in the ground state.
Vibrational FrequenciesPredicts IR and Raman spectra to aid in experimental peak assignment.
HOMO/LUMO EnergiesRelates to ionization potential, electron affinity, and chemical reactivity.
Electrostatic Potential (ESP) MapVisualizes charge distribution and predicts sites for intermolecular interactions.
NMR Chemical ShiftsTheoretically predicts ¹H and ¹³C chemical shifts to compare with experimental data.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and is based on diverse, verifiable sources. The creation of such an article would require access to proprietary research data or the generation of speculative content, which would compromise the scientific integrity of the response.

Influence of Fluorine Substitution on the Properties and Reactivity of Benzylamine Derivatives

Stereoelectronic Effects of 3,5-Difluorination on Amine Basicity and Nucleophilicity

The basicity and nucleophilicity of the amine group in benzylamine (B48309) are directly related to the availability of the nitrogen lone pair of electrons. The introduction of fluorine substituents onto the aromatic ring significantly modifies this electron density through potent stereoelectronic effects.

Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I effect). In 3,5-difluorobenzylamine (B151417), two fluorine atoms are positioned meta to the benzyl (B1604629) group. This placement means their electron-withdrawing influence is primarily transmitted through the sigma bond framework of the benzene (B151609) ring. This inductive withdrawal of electron density from the ring reduces the electron density at the benzylic carbon and, consequently, at the nitrogen atom of the aminomethyl group.

This reduction in electron density on the nitrogen atom has two major consequences:

Reduced Basicity : A lower electron density on the nitrogen makes its lone pair less available to accept a proton (H+). Therefore, fluorinated amines are generally less basic than their non-fluorinated counterparts. The presence of two powerful electron-withdrawing groups in 3,5-difluorobenzylamine results in a significantly lower basicity compared to unsubstituted benzylamine. Basicity is further reduced by other factors such as conjugation and hybridization, with sp³-hybridized nitrogen in amines being the most basic masterorganicchemistry.com.

Reduced Nucleophilicity : Nucleophilicity refers to the ability of the amine to donate its lone pair to an electrophilic center. Similar to basicity, this property is diminished by electron-withdrawing groups. The inductive effect of the two fluorine atoms makes the nitrogen in 3,5-difluorobenzylamine a weaker nucleophile. For instance, the nucleophilicity of 2,2,2-trifluoroethylamine is reduced by a factor of about 100,000 compared to a non-fluorinated analogue, illustrating the powerful impact of fluorine substitution masterorganicchemistry.com. While basicity and nucleophilicity often trend together for amines, nucleophilicity is also highly sensitive to steric hindrance masterorganicchemistry.com.

CompoundExpected pKaH TrendReason
BenzylamineHighestNo electron-withdrawing substituents on the ring.
MonofluorobenzylamineIntermediateOne electron-withdrawing fluorine atom reduces basicity.
3,5-DifluorobenzylamineLowestTwo electron-withdrawing fluorine atoms strongly reduce the nitrogen's electron density.

Impact on Regioselectivity in C-H Activation Reactions

Carbon-hydrogen (C-H) activation is a powerful strategy in organic synthesis for creating new chemical bonds directly from abundant C-H bonds. The presence of fluorine substituents on an aromatic ring can profoundly influence the regioselectivity of these reactions, often directing the activation to a specific position.

In many transition metal-catalyzed reactions, fluorine atoms can act as directing groups, favoring the activation of C-H bonds located at the ortho position (adjacent to the fluorine). acs.org This phenomenon, sometimes termed the "ortho-fluorine effect," is somewhat paradoxical because the C-H bonds ortho to fluorine are often thermodynamically stronger. acs.orgnih.govrsc.org The selectivity arises because the electronegative fluorine atom can coordinate with the metal catalyst, lowering the activation energy for the cleavage of the adjacent C-H bond. rsc.org

For 3,5-difluorobenzylamine, the available aromatic C-H bonds are at the C2, C4, and C6 positions. All three of these positions are ortho to at least one fluorine atom. This substitution pattern would be expected to make all remaining C-H bonds on the ring highly susceptible to directed C-H activation. The specific outcome of a reaction, such as which C-H bond is favored or whether multiple activations occur, would depend on the specific catalytic system, including the metal center, ligands, and reaction conditions. researchgate.netnih.gov

This directing effect is a key tool for the regioselective functionalization of fluoroarenes, which are important scaffolds in pharmaceuticals and agrochemicals. rsc.org The ability of fluorine to differentiate between otherwise similar C-H bonds allows for precise control over the synthesis of complex fluorinated molecules. acs.orgnih.gov

Fluorine's Role in Modulating Supramolecular Interactions

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces. The introduction of fluorine into a molecule like benzylamine can dramatically alter its self-assembly and crystal packing by modulating these weak interactions. nih.govscispace.com

The highly polarized C-F bond can participate in a range of non-covalent interactions:

Hydrogen Bonds : While fluorine is a poor hydrogen bond acceptor in general, C-F bonds can engage in weak C-H···F-C hydrogen bonds, which can be influential in determining molecular conformation and crystal packing.

Dipole-Dipole Interactions : The strong dipole moment of the C-F bond significantly alters the electrostatic potential surface of the molecule, influencing how molecules arrange themselves in a crystal lattice. nih.govnih.gov

Halogen Bonding : Although less common for fluorine, it can act as a halogen bond acceptor in certain contexts.

π-Interactions : The electron-withdrawing nature of fluorine atoms makes the aromatic ring of 3,5-difluorobenzylamine electron-deficient. This can promote favorable interactions with electron-rich aromatic systems (π-π stacking).

The presence of two fluorine atoms in a meta-relationship creates a distinct pattern of electrostatic potential, which can lead to unique and predictable supramolecular architectures. scispace.com This control over intermolecular forces is critical in crystal engineering, where the goal is to design solid-state materials with specific properties. Furthermore, the increased hydrophobicity imparted by fluorine atoms can be leveraged to control solubility and interactions in different media. nih.gov

Comparative Studies of Fluorinated Benzylamines in Perovskite Materials

Organometal halide perovskites have emerged as highly promising materials for next-generation solar cells. However, their long-term stability, particularly against moisture, remains a significant challenge. One effective strategy to improve both the efficiency and stability of perovskite solar cells (PSCs) is the use of large organic cations, such as substituted benzylamines, to form quasi-two-dimensional (2D) perovskite structures or to passivate the surface of 3D perovskites. researchgate.net

Fluorination of the benzylamine spacer cation has been shown to be particularly beneficial. Comparative studies have systematically evaluated the effect of the position and number of fluorine substituents on device performance.

Enhanced Stability : Fluorinated benzylamines increase the hydrophobicity of the organic spacer layer. nih.gov This helps to protect the moisture-sensitive perovskite core, leading to significantly improved operational stability under ambient conditions. acs.org For instance, the use of 2,4-difluorobenzylamine as a passivation material was shown to improve the moisture resistance of perovskite films. nih.govacs.org

Improved Efficiency : Fluorine substitution can influence the crystal orientation, grain size, and electronic properties of the perovskite film. researchgate.net In one study, comparing ortho, meta, and para-fluorobenzylammonium cations, the para-substituted version (p-FBA) yielded the highest power conversion efficiency (PCE) of 17.12%, significantly outperforming the non-fluorinated benzylamine-based device (14.07%). acs.org This improvement was attributed to the larger dipole moment of p-FBA, which led to a more ordered, dense perovskite film with a favorable gradient structure. acs.org

While specific data for 3,5-difluorobenzylamine in perovskites is not as widely reported as for other isomers, the established principles strongly suggest it would serve as an effective agent for enhancing both the efficiency and, crucially, the long-term stability of perovskite solar cells.

Spacer CationPower Conversion Efficiency (PCE)Key Finding
Benzylammonium (BA)14.07% acs.orgBaseline performance for non-fluorinated spacer. acs.org
ortho-Fluorobenzylammonium (oFBA)12.89% acs.orgLower performance, potentially due to steric effects. acs.org
meta-Fluorobenzylammonium (mFBA)14.67% acs.orgSlight improvement over baseline. acs.org
para-Fluorobenzylammonium (pFBA)17.12% acs.orgSignificantly enhanced efficiency due to favorable film morphology and larger dipole moment. acs.org
2,4-Difluorobenzylamine (FBA)17.6% nih.govacs.orgUsed as a passivation material, it suppressed defects and improved moisture resistance, leading to high efficiency and stability. nih.govacs.org

Emerging Research Frontiers and Future Prospects of 3,5 Difluorobenzylamine Hydrochloride

Development of Sustainable and Catalytic Synthetic Strategies

The synthesis of fluorinated amines is a cornerstone of pharmaceutical and materials chemistry. Traditional methods for producing compounds like 3,5-Difluorobenzylamine (B151417) hydrochloride often involve multiple steps and the use of stoichiometric reagents that can be hazardous and generate significant waste. The future of its synthesis lies in the development of more sustainable and efficient catalytic strategies.

Researchers are increasingly focusing on green chemistry principles to minimize environmental impact. For 3,5-Difluorobenzylamine hydrochloride, this involves exploring catalytic systems that offer high yields and selectivity under milder conditions. One promising avenue is the advancement of catalytic reductive amination . This approach, which involves the reaction of 3,5-difluorobenzaldehyde with an ammonia source in the presence of a catalyst and a reducing agent (often hydrogen gas), is a direct and atom-economical route to the target amine. Recent advances include the use of earth-abundant metal catalysts and environmentally benign reducing agents.

Another frontier is the direct C-H functionalization . While not a direct route to the amine, catalytic C-H fluorination of toluene derivatives followed by amination represents a paradigm shift in synthesis, avoiding the need for pre-functionalized starting materials. These methods streamline synthetic pathways, reducing the number of steps and associated waste.

Synthetic Strategy Traditional Approach Emerging Catalytic/Sustainable Approach Key Advantages of Emerging Approach
Amine Synthesis Multi-step synthesis from 3,5-difluorobenzoic acid (e.g., via acid chloride and amide reduction).One-pot catalytic reductive amination of 3,5-difluorobenzaldehyde.Fewer steps, higher atom economy, reduced waste.
Fluorination Use of pre-fluorinated starting materials.Late-stage C-H fluorination of a benzyl (B1604629) precursor.Increased synthetic flexibility, access to novel analogs.
Catalysts Stoichiometric reagents.Recyclable heterogeneous or homogeneous metal catalysts.Reusability, lower catalyst loading, milder reaction conditions.

These evolving strategies promise to make the production of this compound more cost-effective, safer, and environmentally friendly, thereby broadening its accessibility for future applications.

Design and Synthesis of Advanced Functional Materials

The presence of two fluorine atoms on the benzene (B151609) ring of this compound imparts specific properties that are highly desirable in materials science. Fluorination is known to enhance thermal stability, chemical resistance, and hydrophobicity, while also modulating electronic properties. These characteristics position 3,5-Difluorobenzylamine as a valuable precursor for a new generation of advanced functional materials.

Future research will likely explore the incorporation of the 3,5-difluorobenzyl moiety into various material architectures:

Fluoropolymers: By converting the amine group into a polymerizable functional group (e.g., an acrylamide or epoxide), 3,5-Difluorobenzylamine can be used as a monomer to create specialty polymers. These materials could exhibit low surface energy, high gas permeability, and specific optical properties, making them suitable for applications in coatings, membranes, and optical devices.

Ionic Liquids: The amine group can be quaternized to form ammonium (B1175870) salts, which are precursors to room-temperature ionic liquids (RTILs). The fluorinated aromatic ring would influence the packing of the ions, potentially leading to RTILs with low viscosity, high thermal stability, and unique solubility characteristics for use as electrolytes or specialized solvents.

Self-Assembling Systems: The combination of a hydrophilic amine hydrochloride head and a hydrophobic difluorophenyl tail makes the molecule amphiphilic. This structure could be exploited in the design of liquid crystals or organogels, where molecules self-assemble into ordered structures with potential applications in sensing and drug delivery.

The ability to tune material properties through the strategic placement of fluorine atoms makes this compound a compelling building block for creating materials with tailored functionalities.

Exploration of Bioactive Derivatives and Their Molecular Interactions

In medicinal chemistry, the introduction of fluorine is a widely used strategy to enhance the pharmacological profile of drug candidates. Fluorine can improve metabolic stability, binding affinity, and membrane permeability. The 3,5-difluorobenzyl group is therefore a privileged scaffold for the design of new bioactive molecules. The primary amine of this compound serves as a versatile chemical handle for synthesizing a diverse library of derivatives.

Future research in this area will focus on understanding the Structure-Activity Relationships (SAR) of these derivatives. By systematically modifying the structure and evaluating the biological activity, researchers can elucidate the key interactions between the molecule and its biological target.

Parameter Influence of 3,5-Difluoro Substitution Potential Therapeutic Impact
Metabolic Stability The C-F bond is strong and resistant to enzymatic cleavage by cytochrome P450 enzymes. The fluorine atoms can block sites of oxidative metabolism on the aromatic ring.Increased drug half-life and bioavailability.
Binding Affinity Fluorine can participate in favorable interactions with protein targets (e.g., hydrogen bonds, dipole-dipole interactions) and alter the acidity of nearby functional groups.Enhanced potency and selectivity of the drug candidate.
Lipophilicity The difluoro substitution increases the lipophilicity of the benzyl group.Improved ability to cross cellular membranes and the blood-brain barrier.

The exploration of derivatives could involve acylating the amine to form amides, reacting it with aldehydes to form imines (and subsequently secondary amines), or using it in nucleophilic substitution reactions. These new compounds could be screened for activity against a wide range of biological targets, including enzymes and receptors implicated in various diseases.

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry

The intersection of chemistry with artificial intelligence (AI) and machine learning (ML) is revolutionizing how scientists approach synthesis and discovery. For a compound like this compound, these computational tools offer immense potential to accelerate research and development.

Predictive Synthesis: AI algorithms can be trained on vast databases of chemical reactions to predict the most efficient and sustainable synthetic routes to this compound and its derivatives. These tools can suggest novel reaction pathways, optimal conditions, and appropriate catalysts, reducing the need for extensive trial-and-error experimentation.

Bioactivity Prediction: ML models, such as Quantitative Structure-Activity Relationship (QSAR) models, can predict the biological activity of virtual derivatives before they are synthesized. By analyzing the structural features of thousands of molecules, these models can identify which modifications to the 3,5-Difluorobenzylamine scaffold are most likely to result in potent and selective bioactive compounds, prioritizing synthetic efforts.

Materials Property Prediction: Similarly, AI can be used to predict the physical and chemical properties of new functional materials derived from this compound. By correlating molecular structure with material performance (e.g., thermal stability, conductivity), researchers can computationally screen potential candidates and focus on synthesizing only the most promising ones.

The integration of AI and ML into the research workflow for this compound will undoubtedly shorten discovery timelines, reduce costs, and enable the rational design of molecules and materials with precisely tailored properties.

Q & A

Basic: What are the recommended storage conditions for 3,5-Difluorobenzylamine hydrochloride to ensure stability?

Methodological Answer:
Due to its air sensitivity, the compound must be stored under an inert argon atmosphere to prevent degradation. Moisture and oxygen exposure can compromise its reactivity and purity. Use airtight containers and monitor storage temperature to avoid deviations that could alter physicochemical properties .

Basic: Which analytical techniques utilize this compound as a derivatization reagent?

Methodological Answer:
The compound is used to derivatize epoxides (e.g., epichlorohydrin) for enhanced detection in:

  • GC/MS (Selected Ion Monitoring Mode): Improves sensitivity for trace analysis of water contaminants.
  • LC/ESI-MS/MS (Triple Quadrupole Systems): Enables precise quantification via solid-phase extraction (SPE) coupling.
    Protocols require optimizing pH and reaction time to ensure complete derivatization .

Advanced: How is tumor-selective cytotoxicity evaluated for derivatives of this compound?

Methodological Answer:
Experimental Design:

  • Cell Lines: Test cytotoxicity against malignant cells (e.g., HL-60 leukemia, HSC-2/HSC-4 squamous carcinomas) and normal cells (HGF, HPC, HPLF).
  • Selectivity Index (SI): Calculate SI as the ratio of average CC50 (normal cells) to CC50 (malignant cells). Compounds with SI >1 indicate selectivity; SI >5 suggests high tumor specificity.
  • Validation: Use dose-response curves and replicate assays to confirm reproducibility. Compounds like 5a (SI >5) demonstrate significant selectivity .

Advanced: What structural modifications enhance the tumor-selective cytotoxicity of 3,5-Difluorobenzylamine derivatives?

Methodological Answer:
Key modifications include:

  • Substituent Effects: 4-Nitro groups on aromatic rings improve cytotoxicity (3× potency vs. unsubstituted analogs).
  • Terminal Groups: Morpholino moieties (e.g., in Series 5 derivatives) enhance selectivity by promoting thiol alkylation in malignant cells.
  • Avoid Halogens: Halogenated derivatives (e.g., 4-chloro) show reduced potency. Prioritize electron-withdrawing groups (e.g., trifluoromethyl) for SAR optimization .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE Requirements: Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Work in a fume hood to avoid inhalation (H335 hazard).
  • Emergency Measures: For skin contact, rinse immediately with water (P305+P351+P338). Store away from ignition sources (P210) .

Advanced: How can researchers resolve contradictions in cytotoxicity data across studies?

Methodological Answer:

  • Cross-Validation: Test compounds on multiple cell lines (e.g., Molt 4/C8, CEM, L1210) to assess consistency.
  • Assay Conditions: Standardize incubation times (e.g., 48–96 hours) and culture media (e.g., DMEM with 10% FBS).
  • Substituent Analysis: Compare electronic (Hammett σ) and steric (molar refractivity) parameters to identify outliers in QSAR models .

Advanced: What QSAR strategies are employed to optimize 3,5-Difluorobenzylamine derivatives?

Methodological Answer:

  • Parameters: Correlate CC50 values with Hammett σ (electronic effects), Hansch π (lipophilicity), and molar refractivity (steric effects).
  • Modeling: Linear regression of these parameters against cytotoxicity data identifies substituents (e.g., nitro groups) that enhance activity. Semi-log plots refine predictions for novel analogs .

Basic: What spectroscopic methods validate the purity of this compound?

Methodological Answer:

  • GC/MS: Confirm molecular ion peaks (m/z 143.13 for free base) and fragmentation patterns.
  • NMR (1H/13C): Verify absence of impurities using characteristic shifts (e.g., aromatic protons at δ 6.8–7.2 ppm).
  • HPLC: Monitor purity (>97%) with UV detection at 254 nm .

Advanced: How does this compound induce apoptosis in cancer cells?

Methodological Answer:

  • Mechanistic Studies:
    • Caspase Activation: Detect cleaved caspase-3 via Western blot in HL-60 cells.
    • DNA Fragmentation: Use TUNEL assays or flow cytometry (PI staining) to confirm apoptotic nuclei.
    • Autophagy Markers: Monitor LC3-II conversion in HSC-2 cells to assess dual apoptosis/autophagy pathways .

Basic: What are the regulatory considerations for using this compound in preclinical studies?

Methodological Answer:

  • Compliance: Follow GHS guidelines (H314, H335) for hazard communication.
  • Documentation: Maintain Safety Data Sheets (SDS) and institutional approvals for cytotoxic agent handling.
  • Disposal: Use certified waste contractors for halogenated organic compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.